molecular formula C12H14N2S B2404930 1-(4-isopropylphenyl)-1H-imidazole-2-thiol CAS No. 358619-10-0

1-(4-isopropylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2404930
CAS No.: 358619-10-0
M. Wt: 218.32
InChI Key: FDNXQUYNBGGTMR-UHFFFAOYSA-N
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Description

The compound “1-(4-isopropylphenyl)-1H-imidazole-2-thiol” is a complex organic molecule. Based on its name, it likely contains an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a thiol group (an sulfur and hydrogen group), and a phenyl group (a ring of six carbon atoms) with an isopropyl group attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions .

Scientific Research Applications

Inhibition of Oxidative Drug-Metabolizing Enzymes

1-(2-Isopropylphenyl)imidazole, a closely related compound, has been identified as an inhibitor of several oxidative drug-metabolizing enzyme systems in rat liver microsomes. It demonstrates competitive inhibition in the p-hydroxylation of aniline and acetanilide and noncompetitive inhibition in the N-demethylation of aminopyrine. Its potent inhibitory effects have implications for drug metabolism research (Leibman & Ortiz, 1973).

Electrochemical Properties

Imidazole-2-thiols, including derivatives of the compound , have been studied for their oxidation and reduction potentials. These findings are significant in understanding the electrochemical behaviors of such compounds, which can be applied in various fields including materials science and electrochemistry (Po et al., 1991).

Corrosion Inhibition

Derivatives of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol have been investigated for their corrosion inhibition ability towards mild steel in acidic environments. These findings are vital for the development of effective corrosion inhibitors in industrial applications (Ammal et al., 2018).

Photopolymerization

Heteroaromatic thiols, including imidazole derivatives, have been found to function effectively as co-initiators in free-radical photopolymerizations. This research is significant in the field of polymer chemistry and materials science (Andrzejewska et al., 2006).

Organometallic Chemistry

Imidazole-2-thiol derivatives have been used to form a variety of technetium and rhenium complexes. These findings contribute to the field of organometallic chemistry and have potential applications in catalysis and materials science (Brugnati et al., 2005).

Cytotoxic and Antibacterial Studies

Some imidazole derivatives, including 4,5-di(p-isopropylphenyl)-1H-imidazole, have been synthesized and studied for their cytotoxic and antibacterial properties. These findings are relevant to the development of new drugs and antibacterial agents (Streciwilk et al., 2014).

Synthesis of Novel Heterocyclic Systems

Research has been conducted on the regioselective reactions of related compounds, leading to the development of novel heterocyclic systems. This research contributes to synthetic chemistry and the development of new pharmaceuticals and materials (Amosova et al., 2018).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can be hazardous and require careful handling .

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9(2)10-3-5-11(6-4-10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNXQUYNBGGTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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